molecular formula C10H13N3 B13300237 3-(2-Aminoethyl)-1H-indol-4-amine

3-(2-Aminoethyl)-1H-indol-4-amine

Cat. No.: B13300237
M. Wt: 175.23 g/mol
InChI Key: CVHYTLQNVRMZLV-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1H-indol-4-amine is a compound that belongs to the class of indole derivatives. It is structurally characterized by an indole ring substituted at the 3-position by an aminoethyl group. This compound is of significant interest due to its structural similarity to important neurotransmitters such as serotonin and melatonin, which play crucial roles in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1H-indol-4-amine typically involves the reaction of indole derivatives with ethylenediamine under specific conditions. One common method includes the use of indole-3-carboxaldehyde as a starting material, which undergoes reductive amination with ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1H-indol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include indole-3-carboxylic acids, substituted indoles, and various indole derivatives with modified functional groups .

Scientific Research Applications

3-(2-Aminoethyl)-1H-indol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: This compound is studied for its role in neurotransmission and its potential effects on the central nervous system.

    Medicine: It is investigated for its potential therapeutic applications in treating neurological disorders and as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)-1H-indol-4-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptor types makes it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-indol-4-amine

InChI

InChI=1S/C10H13N3/c11-5-4-7-6-13-9-3-1-2-8(12)10(7)9/h1-3,6,13H,4-5,11-12H2

InChI Key

CVHYTLQNVRMZLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CCN)N

Origin of Product

United States

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